![molecular formula C23H23N5O3S B2485636 N-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-Tetrahydronaphthalin-2-sulfonamid CAS No. 1021112-07-1](/img/structure/B2485636.png)

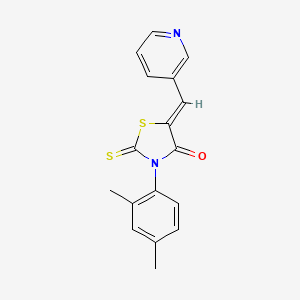

N-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-Tetrahydronaphthalin-2-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

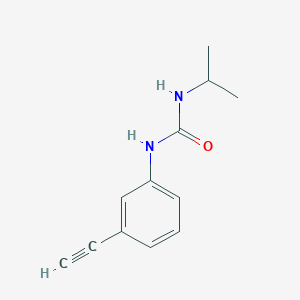

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.

BenchChem offers high-quality N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Diese Verbindung und ihre Derivate haben vielversprechende Antitumoraktivitäten gezeigt . Beispielsweise haben bestimmte Derivate signifikante zytotoxische Aktivitäten gegen Brustkrebszellen gezeigt und dabei das Medikament Erlotinib übertroffen . Sie induzierten Apoptose in MDA-MB-231-Zellen und arretierten den Zellzyklus in der G2/M-Phase .

Antibakterielle Aktivität

Es wurde festgestellt, dass die Verbindung antibakterielle Eigenschaften aufweist . Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente.

Analgetische und entzündungshemmende Aktivität

Die Verbindung und ihre Derivate haben analgetische und entzündungshemmende Aktivitäten gezeigt . Dies deutet auf potenzielle Anwendungen in der Schmerzbehandlung und Behandlung von Entzündungen hin.

Antioxidative Aktivität

Die Verbindung hat antioxidative Eigenschaften gezeigt . Antioxidantien sind entscheidend für den Schutz des Körpers vor Schäden durch freie Radikale, und diese Eigenschaft könnte bei der Entwicklung von Nahrungsergänzungsmitteln oder Medikamenten genutzt werden.

Antivirale Aktivität

Die Verbindung hat antivirale Eigenschaften gezeigt . Dies deutet auf potenzielle Anwendungen bei der Entwicklung antiviraler Medikamente hin.

Enzymhemmung

Es wurde festgestellt, dass die Verbindung und ihre Derivate verschiedene Enzyme hemmen, darunter Carboanhydrase, Cholinesterase, alkalische Phosphatase, Anti-Lipase und Aromatase . Diese Enzymhemmungsaktivität hat potenzielle Anwendungen bei der Behandlung verschiedener Krankheiten, einschließlich Krebs .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition .

Mode of Action

It is known that triazole compounds, due to their ability to form hydrogen bonds, can make specific interactions with different target receptors . This interaction can lead to changes in the function of these targets, resulting in the observed pharmacological effects.

Biochemical Pathways

It is known that triazole compounds can affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the bioavailability of the compound.

Result of Action

Similar compounds have been found to exhibit a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition .

Biochemische Analyse

Biochemical Properties

Triazole compounds, including N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They can interact with different target receptors due to their ability of hydrogen bond accepting and donating characteristics . The specific enzymes, proteins, and other biomolecules that N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide interacts with are not mentioned in the available literature.

Cellular Effects

Triazole derivatives have been reported to exhibit significant biological properties including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer activities , which suggest that they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of enzyme .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl intermediate with suitable sulfonamide precursors under controlled conditions. The reaction might include several steps, such as nucleophilic substitution, esterification, and cyclization.

Industrial Production Methods: Industrial-scale production involves optimizing the synthetic route to maximize yield and purity. This includes the use of advanced catalysts and reagents to streamline the process and reduce the production cost.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Can undergo oxidation reactions, leading to the formation of sulfonamide derivatives.

Reduction: Reduction of certain functional groups within the molecule may yield different analogs.

Substitution: Can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum, and other transition metals.

Major Products:

Oxidized sulfonamide derivatives.

Reduced analogs with varying degrees of saturation.

Scientific Research Applications: This compound is utilized in a variety of fields due to its versatile chemical nature:

Chemistry: Acts as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Used in biochemical studies to understand enzyme interactions and protein binding.

Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action: The mechanism by which this compound exerts its effects often involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazolopyridazine core facilitates binding to these targets, modulating their activity and leading to desired biological effects. Pathways involved might include inhibition or activation of enzymatic processes.

Vergleich Mit ähnlichen Verbindungen

Other triazolopyridazines.

Sulfonamide derivatives with analogous structures.

Uniqueness:

Unique combination of triazolopyridazine and sulfonamide structures.

Enhanced binding affinity and specificity to certain molecular targets compared to other compounds in its class.

In essence, N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound with multifaceted applications, reflecting its significance in various scientific and industrial domains. This complexity makes it a valuable subject for continued research and development.

Eigenschaften

IUPAC Name |

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c29-32(30,20-11-10-17-6-4-5-9-19(17)16-20)24-14-15-31-22-13-12-21-25-26-23(28(21)27-22)18-7-2-1-3-8-18/h1-3,7-8,10-13,16,24H,4-6,9,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZZVLHKDNRDSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B2485553.png)

![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2485561.png)

![5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2485562.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-iodobenzamide](/img/structure/B2485563.png)

![2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485566.png)

![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2485571.png)

![1,3-dimethyl-5-{[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2485573.png)

![4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2485574.png)

![2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2485576.png)